
马来酸依那普利
描述
Enalapril Maleate is an angiotensin-converting enzyme (ACE) inhibitor . It is used for the treatment of hypertension in adults and children older than one month to lower blood pressure . Lowering blood pressure reduces the risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions .
Synthesis Analysis
Enalapril Maleate is an ethyl ester pro-drug . After oral administration, approximately 60–70% of enalapril is absorbed prior to hydrolysis by liver carboxylesterases to yield enalaprilat—a potent inhibitor of angiotensin-converting enzyme .Molecular Structure Analysis
Enalapril Maleate has two crystalline forms . A network of hydrogen bonds in both polymorphs plays an important role in solid-state stability, charge transfer process, and degradation reactions .Chemical Reactions Analysis
The charge transfer process and the mobility of the proton (H+) between enalapril and maleate molecules were demonstrated using supramolecular modeling analyses and molecular dynamics calculations .Physical And Chemical Properties Analysis
Enalapril Maleate is an antihypertensive ethyl ester pro-drug with two crystalline forms . A network of hydrogen bonds in both polymorphs plays an important role in solid-state stability, charge transfer process, and degradation reactions .作用机制
Target of Action
Enalapril maleate primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .
Mode of Action
Enalapril maleate is a prodrug that is rapidly biotransformed into its active metabolite, enalaprilat . Enalaprilat competitively inhibits ACE, thereby hindering the production of angiotensin II . Angiotensin II is a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys .
Pharmacokinetics
Enalapril maleate is well absorbed (60% to 70%) and undergoes hepatic biotransformation to enalaprilat . Both compounds are excreted renally without further metabolism . The onset of action is approximately 1 hour, with a peak effect at 4 to 6 hours . The elimination half-life of enalaprilat is approximately 35 hours .
Result of Action
The inhibition of ACE leads to a decrease in angiotensin II, resulting in vasodilation and a reduction in the secretion of aldosterone . This lowers blood pressure and increases the supply of blood and oxygen to the heart .
Action Environment
The action of enalapril maleate can be influenced by various environmental factors. For instance, renal impairment, particularly when the glomerular filtration rate is less than 20 ml/min, can result in significant accumulation of enalaprilat, necessitating dosage reduction .
实验室实验的优点和局限性
Enalapril maleate has several advantages for lab experiments. It is a well-established drug that has been extensively studied for its therapeutic effects on cardiovascular diseases. Enalapril maleate is also relatively easy to synthesize and has a high purity. However, enalapril maleate has some limitations for lab experiments. It is a prodrug that requires activation by esterases in the liver, which can vary between species and individuals. Enalapril maleate also has a short half-life, which can make it difficult to maintain a steady-state concentration in vitro.
未来方向
There are several future directions for the study of enalapril maleate. One direction is to investigate the potential use of enalapril maleate in the treatment of other diseases, such as pulmonary hypertension, stroke, and Alzheimer's disease. Another direction is to develop new formulations of enalapril maleate that can improve its pharmacokinetic properties and increase its bioavailability. Finally, future studies could focus on the development of new Enalapril maleate inhibitors that have improved efficacy and fewer side effects compared to enalapril maleate.
Conclusion:
Enalapril maleate is a well-established drug that has been extensively studied for its therapeutic effects on cardiovascular diseases. It is synthesized by the reaction of enalaprilat with maleic acid and works by inhibiting the activity of Enalapril maleate. Enalapril maleate has several biochemical and physiological effects on the body, including reducing blood pressure, improving cardiac function, and decreasing inflammation. Enalapril maleate has several advantages for lab experiments, but also has some limitations. Future studies could focus on the development of new formulations of enalapril maleate and the investigation of its potential use in the treatment of other diseases.
科学研究应用
心脏功能改善
马来酸依那普利已在开放性和安慰剂对照研究中进行研究,用于对地高辛和/或利尿剂抵抗的严重充血性心力衰竭。 这些研究表明心脏功能指标有令人鼓舞的改善,例如心输出量增加、卒中功指数和射血分数增加,以及肺毛细血管楔压下降 .
控释制剂
已经对将马来酸依那普利掺入天然可生物降解的聚合物卵清蛋白微球进行了研究。 目的是为了实现控制释放,用于治疗高血压。 这些微球是使用戊二醛作为交联剂的化学交联技术开发的,然后进行体外和体内研究 .
人体药理学
依那普利的药理作用已在人类中得到广泛研究。 它包括其作为血管紧张素转换酶抑制剂的作用机制及其在高血压和心力衰竭等疾病中的治疗意义 .
固态稳定性和电荷转移
研究探索了马来酸依那普利的抗高血压乙酯前药形式,它具有两种晶型。 研究重点是两种多晶型中氢键网络在暴露于高湿度、温度和/或 pH 值变化时对固态稳定性、电荷转移过程和降解反应的影响 .
分析方法开发
已经开发了一种新的高效液相色谱 (HPLC) 方法,用于测定片剂中的马来酸依那普利。 该方法有助于质量控制并确保为治疗使用提供正确的剂量 .
安全和危害
属性
IUPAC Name |
(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFJQPXVCSSHAI-QFPUQLAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75847-73-3 (Parent) | |
| Record name | Enalapril maleate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076095164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30896796 | |
| Record name | Enalapril maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30896796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76420-75-2, 76095-16-4 | |
| Record name | L-Proline, N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-, (2Z)-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76420-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enalapril maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76095-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enalapril maleate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076095164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enalapril maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Enalapril maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30896796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENALAPRIL MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O25354EPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Enalapril Maleate exert its antihypertensive effect?
A1: Enalapril Maleate is a prodrug that is rapidly metabolized to Enalaprilat. Enalaprilat acts as a highly specific and competitive inhibitor of angiotensin-converting enzyme (ACE). [] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [] By reducing angiotensin II levels, Enalapril Maleate lowers blood pressure by inducing vasodilation and decreasing aldosterone secretion. [, ]
Q2: Does Enalapril Maleate impact homocysteine levels?
A2: Yes, studies have shown that Enalapril Maleate, particularly when combined with folic acid, can significantly decrease plasma homocysteine (Hcy) levels in hypertensive patients. [, , , , ] This effect is more pronounced in patients with elevated baseline Hcy levels (hyperhomocysteinemia). []
Q3: How does Enalapril Maleate affect vascular remodeling in hypertension?
A3: Research suggests that Enalapril Maleate can alleviate endoplasmic reticulum stress (ERS) in vascular smooth muscle cells, a key factor in vascular remodeling associated with hypertension. [] This is achieved by downregulating the expression of ERS markers like GRP78 and CHOP. [] The reduction in Hcy levels by Enalapril Maleate also contributes to its positive impact on vascular remodeling. []
Q4: What is the molecular formula and weight of Enalapril Maleate?
A4: While the provided research papers do not explicitly state the molecular formula and weight of Enalapril Maleate, they do provide insights into its structure. For precise information, consult a chemical database or the drug's monograph.
Q5: Can you provide information on spectroscopic data for Enalapril Maleate?
A5: Infrared spectroscopy (ATR-FTIR) studies have identified specific vibration signals characteristic of Enalapril Maleate, including peaks at 3211 cm-1 (N-H), 1750 cm-1 (C=O, ester), 1725 cm-1 (C=O, acid) and 1645 (C=O, amide). [] This information helps in structural characterization and identification of the compound.
Q6: What are some strategies to improve the stability of Enalapril Maleate formulations?
A8: Several approaches can be employed to enhance the stability of Enalapril Maleate formulations. These include: * Hot-Melt Granulation: Utilizing hydrophobic binders like stearic acid or glyceryl monostearate during hot-melt granulation has demonstrated improved stability, potentially surpassing the stability of enalapril sodium salt. [] * Fluidized Bed Hot Melt Granulation: Employing hydrophilic materials like Gelucire 50/13®, polyethylene glycol 6000, and Poloxamer 407® as binders in this granulation technique has been shown to significantly enhance chemical stability. []
Q7: What is the impact of different pH conditions on the dissolution of Enalapril Maleate tablets?
A9: Dissolution studies using a flow-through cell method have demonstrated variations in the dissolution profiles of Enalapril Maleate tablets from different manufacturers. [] This suggests potential differences in formulation and manufacturing processes that impact drug release. Additionally, Enalapril Maleate exhibits pH-dependent degradation. []
Q8: How is Enalapril Maleate absorbed and metabolized in the body?
A10: Enalapril Maleate is a prodrug that is rapidly absorbed after oral administration and undergoes significant first-pass metabolism in the liver to its active metabolite, Enalaprilat. [, ] The bioavailability of Enalapril Maleate is approximately 40% due to this first-pass effect. []
Q9: What is the relationship between the pharmacokinetic parameters of Enalapril Maleate and its clinical efficacy?
A11: Studies have demonstrated a strong correlation between the in vivo absorption of Enalapril Maleate and its in vitro dissolution profile. [] This highlights the importance of dissolution testing in predicting the drug's bioavailability and, consequently, its therapeutic effectiveness.
Q10: Have there been studies comparing Enalapril Maleate to other antihypertensive drugs?
A12: Yes, clinical trials have compared Enalapril Maleate to other antihypertensive agents like Losartan Potassium. [, ] In a randomized, double-blind study, Enalapril Maleate 20 mg provided similar blood pressure reductions to Losartan Potassium 50 mg. []
Q11: What is known about the safety profile of Enalapril Maleate?
A11: Enalapril Maleate is generally well-tolerated, but like all medications, it can cause side effects. Information regarding potential adverse events, contraindications, and interactions with other medications should be obtained from the drug's prescribing information.
Q12: Does Enalapril Maleate interact with drug transporters?
A14: Research on Caco-2 cells suggests that Enalapril Maleate, along with other ACE inhibitors like Captopril, might utilize the H+-coupled dipeptide transport system for absorption. [] This finding highlights the potential for drug interactions with other substrates of this transporter.
Q13: What analytical techniques are commonly employed to quantify Enalapril Maleate in biological samples?
A15: High-performance liquid chromatography (HPLC) coupled with various detection methods like UV detection [, , ] and mass spectrometry (MS) [] are widely used to quantify Enalapril Maleate in plasma samples for pharmacokinetic studies.
Q14: How is the quality of Enalapril Maleate tablets controlled?
A16: Quality control measures for Enalapril Maleate tablets encompass several parameters outlined in pharmacopoeial guidelines, including: * Assay: Determining the content of Enalapril Maleate in the tablets to ensure accurate dosage. [, ] * Dissolution Testing: Evaluating the rate at which the drug dissolves from the tablet matrix, crucial for predicting bioavailability. [, , ] * Uniformity of Dosage Units: Assessing the consistency of drug content within and between tablets. [, ] * Impurity Profiling: Identifying and quantifying any degradation products to guarantee product safety and efficacy. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate](/img/structure/B1663442.png)
![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide](/img/structure/B1663443.png)
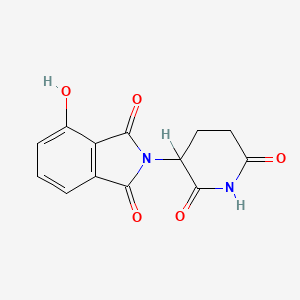
![(5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione](/img/structure/B1663446.png)
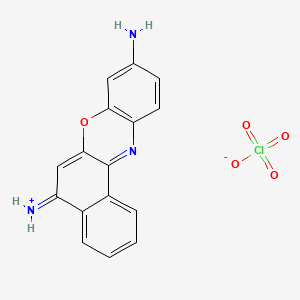

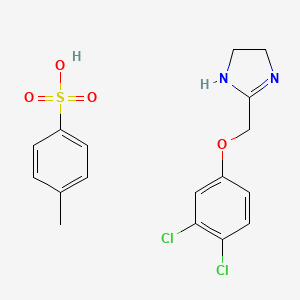

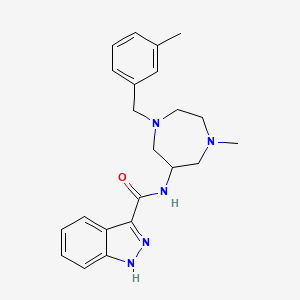
![(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one](/img/structure/B1663455.png)
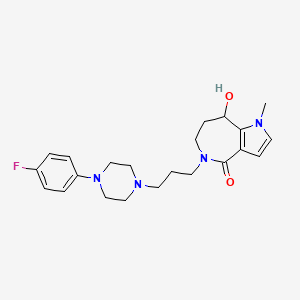
![3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B1663458.png)

